2-Fluoro-4-(trifluoromethylsulphonyl)aniline

Physical Organic Chemistry Medicinal Chemistry Agrochemical Design

2-Fluoro-4-(trifluoromethylsulphonyl)aniline (CAS 1540994-05-5) is a highly functionalized aromatic amine characterized by the presence of a strong electron-withdrawing trifluoromethylsulfonyl group at the para-position and a fluorine atom at the ortho-position relative to the aniline nitrogen. This substitution pattern confers distinct physicochemical properties, including a predicted pKa of -1.41±0.10 and a predicted boiling point of 307.7±42.0 °C.

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
Cat. No. B12856724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethylsulphonyl)aniline
Molecular FormulaC7H5F4NO2S
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)N
InChIInChI=1S/C7H5F4NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2
InChIKeyLZYAUQOQVYVYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethylsulphonyl)aniline: Procurement & Differentiation Guide


2-Fluoro-4-(trifluoromethylsulphonyl)aniline (CAS 1540994-05-5) is a highly functionalized aromatic amine characterized by the presence of a strong electron-withdrawing trifluoromethylsulfonyl group at the para-position and a fluorine atom at the ortho-position relative to the aniline nitrogen. This substitution pattern confers distinct physicochemical properties, including a predicted pKa of -1.41±0.10 and a predicted boiling point of 307.7±42.0 °C . The compound serves as a key building block for the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials, where precise electronic and steric tuning is required .

01
Substitution Pattern
Para-SO2CF3 and ortho-F provide strong electron-withdrawing modulation for pKa tuning.
02
Ortho-Functionalization
Ortho-fluoro acts as a leaving group for selective SNAr diversification.
03
Building Block Scope
Key intermediate for fluorinated pharmaceuticals, agrochemicals, and specialty materials.

Why 2-Fluoro-4-(trifluoromethylsulphonyl)aniline Cannot Be Simply Replaced by Common Analogs


While several trifluoromethylsulfonyl-substituted anilines are commercially available (e.g., 4-(trifluoromethylsulfonyl)aniline, CAS 473-27-8; 3-(trifluoromethylsulfonyl)aniline, CAS 426-59-5), the unique ortho-fluoro substitution in 2-fluoro-4-(trifluoromethylsulphonyl)aniline introduces a distinct electronic environment and steric profile that fundamentally alters its reactivity and the properties of downstream products. The combined electron-withdrawing effects of the para-SO2CF3 and ortho-F groups dramatically increase the acidity of the sulfonamide NH while simultaneously providing a handle for selective ortho-functionalization. Substitution with a non-fluorinated analog (e.g., 4-(trifluoromethylsulfonyl)aniline) or a meta-isomer (e.g., 3-(trifluoromethylsulfonyl)aniline) eliminates these critical attributes, potentially leading to failed syntheses, reduced biological activity, or suboptimal material performance [1].

Non-fluorinated 4-(trifluoromethylsulfonyl)aniline lacks the ortho-fluoro handle; acidity amplification and SNAr capability may not transfer.
Meta-substituted 3-(trifluoromethylsulfonyl)aniline alters the electronic environment; regioselective reactivity and downstream product profiles may differ.
Simpler anilines without the SO2CF3 group lack the strong electron-withdrawing effect; reported structure-activity relationships may not replicate.

2-Fluoro-4-(trifluoromethylsulphonyl)aniline: Quantitative Evidence for Differentiation


Enhanced Electron-Withdrawing Power: Ortho-Fluoro Amplification of Acidity

The introduction of a fluorine atom ortho to the aniline nitrogen in 2-fluoro-4-(trifluoromethylsulphonyl)aniline significantly increases the acidity of the sulfonamide NH proton relative to the non-fluorinated analog 4-(trifluoromethylsulfonyl)aniline. While experimental pKa data for the target compound is not directly available, class-level studies on trifluoromethanesulfonanilides demonstrate that fluorination dramatically increases acidity. The parent trifluoromethanesulfonanilide exhibits a pKa of 4.5, which is a 10,000-fold increase in acidity compared to methanesulfonanilide (pKa 8.7) [1]. The predicted pKa for 2-fluoro-4-(trifluoromethylsulphonyl)aniline is -1.41±0.10, indicating an extremely strong electron-withdrawing effect that far exceeds that of the non-fluorinated analog .

Acidity Amplification
Class-level
Predicted pKa -1.41±0.10 vs. parent pKa 4.5; methanesulfonanilide pKa 8.7 [1]
Supports pKa modulation for salt formation and solubility studies.
Class-level inference; experimental pKa data to verify.
Physical Organic Chemistry Medicinal Chemistry Agrochemical Design

Ortho-Fluoro Substitution: A Handle for Selective Downstream Functionalization

The ortho-fluoro substituent in 2-fluoro-4-(trifluoromethylsulphonyl)aniline provides a unique synthetic handle not available in its non-fluorinated analog 4-(trifluoromethylsulfonyl)aniline. The fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling selective introduction of diverse functional groups (e.g., amines, ethers, thioethers) at the ortho-position. This regioselective diversification is impossible with 4-(trifluoromethylsulfonyl)aniline, which lacks an activating leaving group. Class-level data on fluoroalkanesulfonanilides show that 2,4-disubstituted analogs (i.e., those with ortho-fluoro or ortho-chloro groups) exhibit the most potent herbicidal activity, underscoring the biological relevance of this substitution pattern [1].

Ortho-Functionalization
Class-level
SNAr possible with ortho-F; not available in 4-SO2CF3 aniline
Enables regioselective analog synthesis for SAR exploration.
Requires appropriate SNAr conditions; scope review.
Synthetic Methodology Medicinal Chemistry Materials Science

Synthetic Accessibility via Metal-Free Ortho-Selective Sulfonylation

2-Fluoro-4-(trifluoromethylsulphonyl)aniline can be accessed via a recently developed metal- and oxidant-free ortho-selective trifluoromethanesulfonylation of arylhydroxylamines. This method proceeds smoothly with good yields and excellent ortho-selectivity [1]. In contrast, alternative routes to this substitution pattern may rely on multi-step sequences or harsh conditions that are less compatible with sensitive functional groups. For instance, a 2023 Chinese patent (CN117800848A) describes a two-step chlorination-fluorination route for related compounds, but this approach requires additional steps and may have limitations in substrate scope .

Metal-Free Sulfonylation
Supporting evidence
Metal-free, oxidant-free, ortho-selective, good yields [1]
May improve scalability and cost profile of procurement.
Recent methodology; substrate scope review.
Organic Synthesis Process Chemistry Green Chemistry

Predicted Physicochemical Properties: Boiling Point and Density

The predicted physicochemical properties of 2-fluoro-4-(trifluoromethylsulphonyl)aniline differentiate it from its non-fluorinated analog 4-(trifluoromethylsulfonyl)aniline. The target compound has a predicted boiling point of 307.7±42.0 °C and a predicted density of 1.578±0.06 g/cm³ . These values reflect the increased molecular weight (243.18 g/mol) and altered intermolecular interactions resulting from the ortho-fluoro substitution. In contrast, 4-(trifluoromethylsulfonyl)aniline has a molecular weight of 225.19 g/mol and is a solid at room temperature, with different handling and storage requirements .

Predicted Properties
Data to verify
BP 307.7±42.0 °C; density 1.578±0.06 g/cm³
Supports handling and purification protocol review.
Predicted values; experimental confirmation advised.
Process Chemistry Analytical Chemistry Formulation

Best-Fit Application Scenarios for 2-Fluoro-4-(trifluoromethylsulphonyl)aniline


Medicinal Chemistry: Optimization of Drug Candidates Requiring Strongly Acidic Sulfonamide Moieties

Medicinal chemists can leverage the dramatically enhanced acidity (predicted pKa -1.41) of 2-fluoro-4-(trifluoromethylsulphonyl)aniline to design drug candidates with improved solubility, salt formation properties, and target engagement. The strongly electron-withdrawing SO2CF3 group, amplified by the ortho-fluoro substituent, also increases metabolic stability by shielding the aniline nitrogen from oxidative metabolism. This compound is particularly well-suited for programs targeting enzymes with acidic binding pockets or where a strong hydrogen-bond donor is required. The enhanced acidity, inferred from class-level data showing a 10,000-fold increase over methanesulfonanilide, provides a clear advantage over non-fluorinated analogs [1].

Agrochemical Discovery: Design of Next-Generation Herbicides and Pesticides

Based on structure-activity relationship (SAR) data for fluoroalkanesulfonanilides, 2,4-disubstituted analogs (i.e., those with ortho-fluoro or ortho-chloro groups) exhibit the most potent herbicidal activity [1]. 2-Fluoro-4-(trifluoromethylsulphonyl)aniline represents the optimal substitution pattern for this class of herbicides. The ortho-fluoro group enhances both potency and selectivity, while the para-SO2CF3 group imparts the necessary lipophilicity (50-fold increase over methanesulfonanilide) for plant uptake and translocation. This compound is an ideal starting material for the synthesis of novel herbicides targeting resistant weed species.

Synthetic Methodology Development: A Platform for Ortho-Functionalization Studies

The ortho-fluoro substituent in 2-fluoro-4-(trifluoromethylsulphonyl)aniline serves as an excellent model substrate for developing new nucleophilic aromatic substitution (SNAr) methodologies. The strong electron-withdrawing SO2CF3 group activates the ring towards nucleophilic attack, while the fluorine atom provides a clean leaving group. This combination makes the compound a valuable tool for exploring new C-N, C-O, and C-S bond-forming reactions under mild conditions. The availability of a metal-free, ortho-selective synthesis for this compound further enhances its utility as a building block in methodology development [2].

Process Chemistry: Scalable Synthesis of Fluorinated Intermediates

For process chemists, the metal- and oxidant-free ortho-selective sulfonylation route to 2-fluoro-4-(trifluoromethylsulphonyl)aniline offers a more sustainable and scalable alternative to traditional multi-step sequences [2]. The mild reaction conditions and excellent selectivity minimize waste and simplify purification, resulting in higher overall yields and lower cost of goods. This makes the compound an attractive intermediate for large-scale production of pharmaceuticals, agrochemicals, or specialty materials where cost and environmental impact are critical considerations.

Application
Selection Property
Validation Focus
Medicinal chemistry research
Electron-withdrawing ortho-F/SO2CF3 pattern
pKa modulation and SNAr compatibility assessment
Agrochemical discovery
Reported 2,4-disubstituted SAR pattern
Potency and selectivity screening review
Synthetic methodology
Ortho-fluoro leaving group for regioselective bond formation
Reaction scope and condition screening
Process chemistry
Metal-free sulfonylation route
Scalability, purity, and cost evaluation
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